chemical structure and physical properties of disperse blue 96
chemical structure and physical properties of disperse blue 96
For Researchers, Scientists, and Drug Development Professionals
Foreword
Disperse Blue 96, a monoazo dye, represents a class of synthetic colorants integral to the textile industry for imparting vibrant and lasting color to hydrophobic fibers. While its primary application lies in dyeing, the physicochemical properties and potential biological interactions of such compounds are of significant interest to researchers in diverse fields, including materials science, environmental science, and toxicology. This guide provides a comprehensive technical overview of Disperse Blue 96, synthesizing available data on its chemical structure, physical properties, analytical methodologies, and toxicological profile. In instances where specific data for Disperse Blue 96 is not publicly available, this guide draws upon established knowledge of structurally similar disperse dyes to provide a scientifically grounded and insightful perspective.
Chemical Identity and Structure
Disperse Blue 96 is identified by the Colour Index Name C.I. Disperse Blue 96 and the C.I. Number 112257.[1] It is classified as a single azo dye, characterized by the presence of one azo group (-N=N-) which acts as the primary chromophore responsible for its color.
Molecular Structure and Synthesis:
The synthesis of Disperse Blue 96 involves a diazo coupling reaction. The process begins with the diazotization of 5-Nitrothiazol-2-amine, which is then coupled with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine to yield the final dye molecule.[1]
Caption: Synthetic pathway of Disperse Blue 96.
The resulting chemical structure possesses the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₅O₄S[1] |
| Molecular Weight | 351.38 g/mol [1] |
| CAS Registry Number | 12222-91-2, 72987-42-9[1] |
| C.I. Number | 112257[1] |
Physicochemical Properties
The physical properties of disperse dyes are critical to their application and environmental behavior. Due to their intended use in dyeing hydrophobic fibers, they are characterized by low water solubility. While specific experimental data for Disperse Blue 96 is limited in publicly accessible literature, the properties can be inferred from its structure and data available for similar disperse dyes.
| Property | Value/Information | Source (Analogous Data) |
| Melting Point | Data not available. Other disperse dyes have melting points ranging from 195°C to over 300°C.[2][3][4] | Disperse Blue 7: 215-220°C[2], Disperse Blue 1: 332°C[3][4] |
| Boiling Point | Data not available. Generally high due to molecular weight and polarity. | - |
| Solubility | Insoluble in water.[5] Soluble in some organic solvents. | General property of disperse dyes. |
| Appearance | Likely a blue to blue-black crystalline powder.[5] | Based on Disperse Blue 1.[5] |
Analytical Methodologies
The characterization and quantification of Disperse Blue 96 are essential for quality control, environmental monitoring, and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of disperse dyes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of disperse dyes from various matrices. A reverse-phase method is commonly utilized.
General Experimental Protocol for HPLC Analysis:
-
Sample Preparation:
-
For solid samples, accurately weigh a known amount of the dye.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards and test samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous component (e.g., water with a small amount of acid like formic acid for MS compatibility) and an organic component (e.g., acetonitrile or methanol).[6][7]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV-Vis or Photodiode Array (PDA) detector set at the maximum absorption wavelength (λmax) of the dye. Mass Spectrometry (MS) can be coupled for definitive identification.[8]
-
Caption: A typical workflow for the HPLC analysis of disperse dyes.
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a fundamental technique for determining the λmax of a dye, which is crucial for colorimetric analysis and for setting the detection wavelength in HPLC. As a blue dye, Disperse Blue 96 is expected to have a strong absorption in the 550-650 nm region of the visible spectrum. The exact λmax will depend on the solvent used.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy provides information about the functional groups present in the molecule. For Disperse Blue 96, characteristic peaks would be expected for:
-
N=N stretching (azo group): Typically in the region of 1400-1500 cm⁻¹.[11][12][13]
-
C-N stretching (aromatic amine): Around 1250-1350 cm⁻¹.[12]
-
O-H stretching (hydroxyl groups): A broad band in the region of 3200-3600 cm⁻¹.
-
C=C stretching (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.[12]
-
S=O stretching (sulfone group in the thiazole ring): Expected in the 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ regions.
-
NO₂ stretching (nitro group): Strong absorptions around 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy would provide detailed structural information.
-
¹H NMR: Signals for aromatic protons would be expected in the downfield region (typically δ 6.5-8.5 ppm).[14][15] Protons of the ethyl groups and the methyl group would appear in the upfield region. The protons of the hydroxyl groups may show broad signals.
-
¹³C NMR: Resonances for the aromatic carbons, the carbons of the thiazole ring, and the aliphatic carbons of the N,N-bis(2-hydroxyethyl) and methyl groups would be observed.
Toxicology and Safety
Potential Health Effects:
-
Skin Sensitization: Disperse dyes are known to be potential skin sensitizers, capable of causing allergic contact dermatitis.[16][17] This is a significant concern in the textile industry and for consumers.
-
Carcinogenicity: Some azo dyes have the potential to be metabolized to carcinogenic aromatic amines.[18] However, the carcinogenicity is highly structure-dependent. Disperse Blue 1, an anthraquinone dye, has been classified as possibly carcinogenic to humans (Group 2B) by IARC.[3][18] The carcinogenic potential of Disperse Blue 96 has not been established.
-
Irritation: Like many chemical powders, Disperse Blue 96 may cause skin and eye irritation upon contact.[19] Inhalation of the dust may also lead to respiratory tract irritation.[20]
Safety Precautions:
When handling Disperse Blue 96 or similar dyes in a laboratory or industrial setting, the following precautions should be observed:
-
Use in a well-ventilated area to minimize dust inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling any chemical. While a specific SDS for Disperse Blue 96 was not found, the SDS for other disperse dyes can provide general guidance on hazards and handling.[19]
Environmental Fate and Impact
The release of disperse dyes into the environment, primarily through textile industry effluents, is a significant concern due to their persistence and potential toxicity to aquatic life.[17]
-
Persistence: Azo dyes can be resistant to biodegradation under aerobic conditions.[21] Their complex aromatic structures contribute to their environmental persistence.
-
Aquatic Toxicity: The low water solubility of disperse dyes means they exist as fine dispersions in water, which can reduce light penetration and affect aquatic ecosystems.[17] Furthermore, the dyes themselves or their degradation products may be toxic to aquatic organisms.
-
Wastewater Treatment: The removal of disperse dyes from wastewater is a challenge. Various physical, chemical, and biological treatment methods are being explored to mitigate their environmental impact.
The environmental fate of a chemical is influenced by factors such as its water solubility, soil adsorption coefficient, and biodegradability.[21][22][23][24] For Disperse Blue 96, its low water solubility suggests it would tend to partition to sediment and sludge in aquatic environments.
Conclusion
Disperse Blue 96 is a technically important monoazo dye with a well-defined chemical structure and synthetic route. While specific data on its physical properties, spectral characteristics, and toxicology are not extensively documented in public literature, a strong understanding of its chemical class allows for informed predictions and the application of established analytical methodologies. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of applying general principles of dye chemistry and safety while acknowledging the need for further specific experimental investigation.
References
(Note: The following is a consolidated list of sources used in the generation of this guide. The availability of these links may change over time.)
- Ahmed, F., Dewani, R., Pervez, M. K., Mahboob, S. J., & Soomro, S. A. (2015). Non-destructive FT-IR analysis of mono azo dyes.
-
ResearchGate. (n.d.). Non-destructive FT-IR analysis of mono azo dyes. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization of New Azo Compounds Linked to 1,8-Naphthalimide as New Fluorescent Dispersed Dyes for Cotton. Retrieved from [Link]
-
ACS Publications. (2000, February 25). Structures, Vibrational Frequencies, and Normal Modes of Substituted Azo Dyes: Infrared, Raman, and Density Functional Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]
-
Chemsrc. (2019, June 12). Disperse dye | Chemical Product Catalog. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectral data of compounds 1 & 2. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of azo compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]
-
World dye variety. (2012, March 27). Disperse Blue 96. Retrieved from [Link]
-
SIELC Technologies. (2018, February 17). Separation of C.I. Disperse Blue 27 on Newcrom R1 HPLC column. Retrieved from [Link]
-
ITRC. (n.d.). 3. Environmental Fate, Transport, and Investigative Strategies. Retrieved from [Link]
-
Science Alert. (2017, March 15). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Disperse blue 1. Retrieved from [Link]
-
Evans Vanodine. (n.d.). SAFETY DATA SHEET DISPERSE. Retrieved from [Link]
-
Toxicology and toxicological testing of colorants. (n.d.). Retrieved from [Link]
-
Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Environmental fate and exposure models: advances and challenges in 21st century chemical risk assessment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Disperse Blue 183. Retrieved from [Link]
-
PubMed. (2016, June 15). Environmental fate and effect assessment of thioridazine and its transformation products formed by photodegradation. Retrieved from [Link]
-
Wikipedia. (n.d.). Disperse blue dye. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants. Retrieved from [Link]
-
Green IT. (2009, May 9). A review of the environmental fate and effects of hazardous substances released from electrical and electronic equipments during. Retrieved from [Link]
-
Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
-
ResearchGate. (2014, December 17). (PDF) Absorption Characteristics of Disperse Blue 1/Dioxane Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of six disperse dyes (A; C.I. Disperse Blue 183 (10 mg L...). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C.I. Direct Red 227. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of C. I. Disperse Red 60 and C. I. Disperse Blue 60 in Supercritical Carbon Dioxide. Retrieved from [Link]
-
Visible Light Spectroscopic Analysis of Methylene Blue in Water; What Comes after Dimer? (n.d.). Retrieved from [Link]
-
PubMed. (2017, May 4). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Retrieved from [Link]
-
MSU chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemsrc. (2025, August 28). DISPERSE BLUE 102 | CAS#:12222-97-8. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Disperse dye | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 3. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Disperse Blue 1 Dye content 30 2475-45-8 [sigmaaldrich.com]
- 5. DISPERSE BLUE 1 CAS#: 2475-45-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Disperse Blue 94 CAS#: 12235-96-0 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu SOPS [shimadzu.com.au]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. researchgate.net [researchgate.net]
- 13. scienceworldjournal.org [scienceworldjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. scialert.net [scialert.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. evansvanodine.co.uk [evansvanodine.co.uk]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Environmental fate and exposure models: advances and challenges in 21st century chemical risk assessment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 23. Environmental fate and effect assessment of thioridazine and its transformation products formed by photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. greenit.fr [greenit.fr]
